6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile
Description
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-6-1-2-8-11-3-4-12(8)7(6)5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYARPBLYIHIVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile involves a two-step one-pot reaction. This method starts with the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then condensed with active electrophiles such as bromoacetonitrile in the same flask without isolation, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile has shown significant promise in medicinal chemistry:
- Antitubercular Activity : Compounds derived from this scaffold have demonstrated activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, recent studies have highlighted its potential as a lead compound in developing new anti-TB agents with minimum inhibitory concentrations (MICs) as low as 0.004 μM against replicating Mycobacterium tuberculosis .
- Cancer Research : The compound acts as an intermediate in synthesizing various pharmaceuticals targeting cancer pathways. Its derivatives have been explored for their efficacy against different cancer cell lines, including prostate and breast cancer .
Biological Studies
The compound is utilized in biological studies focusing on:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in disease pathways, making it a valuable tool for understanding biochemical mechanisms .
- Receptor Binding Studies : It plays a role in receptor binding assays that help elucidate drug-receptor interactions crucial for drug design .
Industrial Applications
In addition to its research applications, this compound serves as an important intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatility allows for the preparation of various derivatives that can be tailored for specific applications .
Case Study 1: Anti-Tubercular Activity
A study conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine compounds with potent anti-TB activity through high-throughput screening. The study highlighted the structure-activity relationship (SAR) of these compounds, showing how modifications to the scaffold could enhance efficacy against Mtb .
Case Study 2: Cancer Therapeutics
Research published on the anti-cancer properties of derivatives of this compound revealed promising results against prostate cancer cell lines. Compounds were tested for cytotoxicity and showed significant potency while maintaining low toxicity profiles .
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Positional Isomers and Functional Group Variations
- 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1000017-93-5): Substitutes chlorine at position 5 and a carboxylic acid group at position 2. This alteration reduces molecular symmetry and increases polarity compared to the cyano-substituted target compound .
- Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate (CAS: Unspecified): Replaces chlorine with bromine and introduces a methyl ester at position 3. Bromine’s larger atomic radius may enhance halogen bonding in biological targets, while the ester group offers hydrolytic instability compared to the cyano group .
Heterocyclic Core Modifications
- 2-(2-Chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile: Adds a 2-chlorophenyl and cyclohexylamino group to the imidazo[1,2-a]pyridine core. This derivative exhibits anti-HIV activity (IC₅₀ = 0.18 µM) due to enhanced hydrogen bonding with reverse transcriptase .
- (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b): Incorporates a thiazolo[3,2-a]pyrimidine core fused with a furan ring.
Physicochemical and Spectroscopic Properties
Melting Points and Stability
- This compound: No explicit melting point reported, but its stability is inferred from synthetic protocols involving reflux conditions .
- Compound 11a (2,4,6-trimethyl benzylidene derivative): Melts at 243–246°C , with IR peaks at 3,436 cm⁻¹ (NH) and 2,219 cm⁻¹ (CN) .
- Compound 11b (4-cyanobenzylidene derivative): Lower melting point (213–215°C), attributed to reduced steric hindrance from the cyano substituent .
Spectroscopic Signatures
- ¹³C NMR Shifts: The target compound’s cyano group at position 5 would resonate near 116–117 ppm, similar to 11b’s cyano signal at 117.54 ppm . Chlorine’s electron-withdrawing effect deshields adjacent carbons, as seen in 6-chloro derivatives’ NMR data .
Biological Activity
6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C8H5ClN2
- Molecular Weight : 166.59 g/mol
- SMILES Notation : C1=CN=C(C=C1Cl)C(=N)C#N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor binder, modulating various biological pathways. Notably, it has been identified as a potential scaffold for developing drugs aimed at combating tuberculosis (TB) and other infectious diseases .
Biological Activity Overview
Recent studies have highlighted the compound's significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, derivatives of imidazo[1,2-a]pyridine have shown potent anti-TB properties with minimal inhibitory concentrations (MIC) as low as 0.045 μM against resistant strains .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-Tuberculosis | MIC = 0.045 μM against MDR-TB | |
| Enzyme Inhibition | Inhibits QcrB enzyme in Mtb | |
| Receptor Binding | Modulates biological pathways |
Case Studies
-
Anti-Tuberculosis Activity :
A study synthesized various imidazo[1,2-a]pyridine derivatives and evaluated their anti-TB properties. Compound 16 exhibited an MIC of 0.10 – 0.19 μM against the H37Rv strain and demonstrated effectiveness against MDR and XDR strains with MICs ranging from 0.05 – 1.5 μM . -
Structure-Activity Relationship (SAR) :
Research into the SAR of imidazo[1,2-a]pyridine derivatives indicated that substituents at specific positions significantly affect biological activity. For example, replacing a methyl group at position 6 with a chloro group resulted in a two-fold decrease in activity, underscoring the importance of precise molecular modifications in drug design . -
Pharmacokinetic Properties :
Preliminary pharmacokinetic studies on compound 16 revealed favorable properties such as high plasma protein binding (99.89% in humans) and low liver microsome stability (1.51% remaining after one hour), indicating potential for therapeutic use with manageable metabolism .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via chlorination of precursor pyridine derivatives using agents like phosphoryl chloride (POCl₃). For example, chlorination of 4-methyl-2-phenyl-5-pyridinecarbonitrile yields chloro-substituted analogs . Post-synthesis, purity is validated using IR spectroscopy (e.g., nitrile C≡N stretch at ~2220 cm⁻¹) and NMR (¹H/¹³C chemical shifts for aromatic protons and nitrile groups). Multi-step purification via column chromatography or recrystallization in solvents like methanol/water mixtures is recommended .
Q. What key physicochemical properties should be prioritized during initial characterization?
- Methodological Answer : Focus on:
- Melting Point : Determined via differential scanning calorimetry (e.g., analogs in show sharp melting points between 200–250°C).
- Spectroscopic Data : IR for functional groups (e.g., nitrile, chloro), ¹H NMR for aromatic proton coupling patterns, and mass spectrometry for molecular ion confirmation .
- Solubility : Test in polar (DMF, DMSO) and non-polar solvents to guide reaction solvent selection .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent ratios, catalysts). For instance, ICReDD’s approach integrates reaction path searches with experimental feedback loops to reduce trial-and-error cycles . Virtual screening of substituent effects on reactivity can also prioritize synthetic targets .
Q. How should researchers address discrepancies in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental IR/NMR data with computational simulations (e.g., Gaussian for NMR chemical shifts).
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to resolve overlapping signals in crowded aromatic regions .
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to assign coupling interactions unambiguously, as demonstrated for structurally related imidazo-pyridines .
Q. What methodologies are effective for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Antiglycation Assays : Measure IC₅₀ values using bovine serum albumin (BSA)-glucose models, with positive controls like aminoguanidine .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like β-glucuronidase. For example, derivatives in showed activity via interactions with catalytic residues .
- Antioxidant Screening : Employ DPPH radical scavenging assays, correlating results with electron-donating substituents (e.g., methoxy groups) .
Q. What experimental designs are recommended for elucidating reaction mechanisms involving this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.
- Trapping Intermediates : Use low-temperature NMR or ESI-MS to detect short-lived species (e.g., nitrilium ions in nitrile-forming reactions) .
- Factorial Design : Apply 2^k factorial experiments to assess the impact of variables (e.g., temperature, catalyst loading) on yield, minimizing resource use while maximizing data robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
